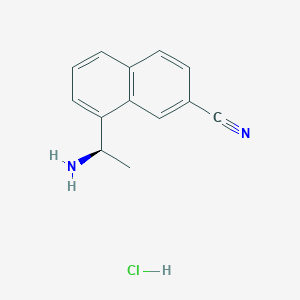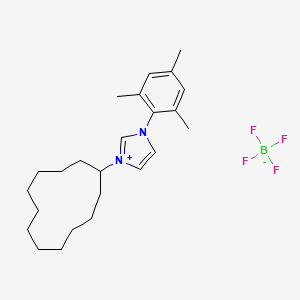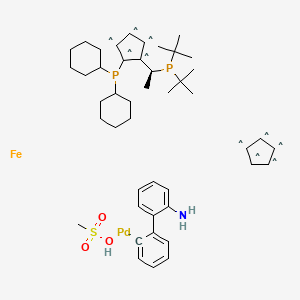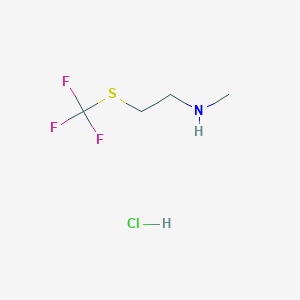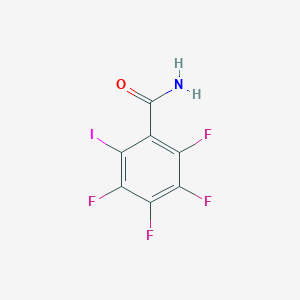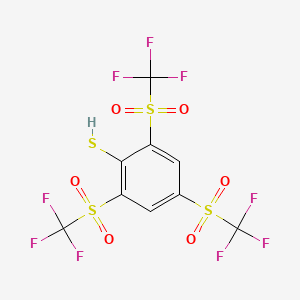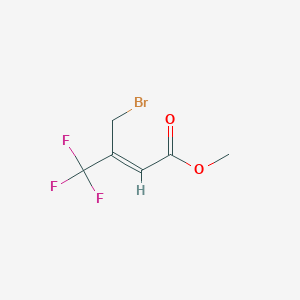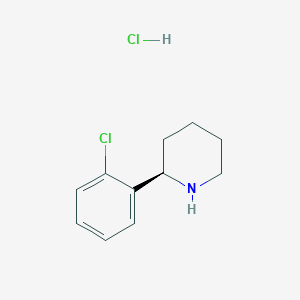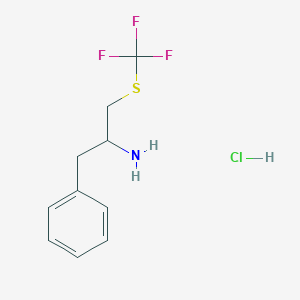
alpha-(Trifluoromethylthio)methyl-phenethylamine hydrochloride, 97%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Alpha-(Trifluoromethylthio)methyl-phenethylamine hydrochloride, 97% (TFMPH) is a synthetic compound that has been used for a variety of scientific applications. It is a derivative of phenethylamine, a naturally occurring compound found in many organisms, and can be produced in a laboratory setting. TFMPH has been studied extensively in the fields of pharmacology, biochemistry, and physiology due to its unique properties and potential applications.
科学的研究の応用
Alpha-(Trifluoromethylthio)methyl-phenethylamine hydrochloride, 97% has been used in a variety of scientific research applications. It has been used as an agonist in studies of the serotonin 5-HT2A receptor and as an inhibitor of the enzyme monoamine oxidase. It has also been used as a tool in studies of the pharmacology of the dopamine and norepinephrine systems. In addition, alpha-(Trifluoromethylthio)methyl-phenethylamine hydrochloride, 97% has been used to study the effects of drugs on the central nervous system, as well as in studies of neurotransmitter release and reuptake.
作用機序
The exact mechanism of action of alpha-(Trifluoromethylthio)methyl-phenethylamine hydrochloride, 97% is not known. It is believed to interact with serotonin 5-HT2A receptors, as well as other receptors in the central nervous system. It is also believed to inhibit the enzyme monoamine oxidase, which is involved in the metabolism of neurotransmitters such as serotonin and norepinephrine.
Biochemical and Physiological Effects
alpha-(Trifluoromethylthio)methyl-phenethylamine hydrochloride, 97% has been shown to have a variety of biochemical and physiological effects. It has been shown to increase serotonin levels in the brain, as well as to increase the release of dopamine and norepinephrine. It has also been shown to cause an increase in heart rate and blood pressure, as well as to reduce anxiety and improve mood.
実験室実験の利点と制限
Alpha-(Trifluoromethylthio)methyl-phenethylamine hydrochloride, 97% has a number of advantages for use in laboratory experiments. It is relatively easy to synthesize and can be stored for long periods of time without degradation. It is also relatively inexpensive and can be used in a variety of experiments. The main limitation of alpha-(Trifluoromethylthio)methyl-phenethylamine hydrochloride, 97% is that it is a synthetic compound, so it may not have the same effects as naturally occurring compounds.
将来の方向性
There are a number of potential future directions for alpha-(Trifluoromethylthio)methyl-phenethylamine hydrochloride, 97% research. It could be used in studies of the effects of drugs on the central nervous system, as well as in studies of the pharmacology of the dopamine and norepinephrine systems. In addition, alpha-(Trifluoromethylthio)methyl-phenethylamine hydrochloride, 97% could be used to study the effects of drugs on the serotonin 5-HT2A receptor and other receptors in the central nervous system. Finally, alpha-(Trifluoromethylthio)methyl-phenethylamine hydrochloride, 97% could be used to study the effects of drugs on neurotransmitter release and reuptake.
合成法
Alpha-(Trifluoromethylthio)methyl-phenethylamine hydrochloride, 97% can be synthesized in a laboratory setting using a variety of methods. The most common method involves the reaction of phenethylamine with trifluoromethylthioacetyl chloride in the presence of a base, such as pyridine or triethylamine. This reaction produces a trifluoromethylthioacetylated phenethylamine, which can then be hydrolyzed to form alpha-(Trifluoromethylthio)methyl-phenethylamine hydrochloride, 97%. Other methods, such as the reaction of phenethylamine with trifluoromethylthiol, have also been reported.
特性
IUPAC Name |
1-phenyl-3-(trifluoromethylsulfanyl)propan-2-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F3NS.ClH/c11-10(12,13)15-7-9(14)6-8-4-2-1-3-5-8;/h1-5,9H,6-7,14H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URRNHNBCYUWRGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(CSC(F)(F)F)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClF3NS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
alpha-(Trifluoromethylthio)methyl-phenethylamine hydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Tri-n-hexylphosphine oxide/tri-n-octylphosphine oxide, min. 92% [mixture R3P(O), R2R'P(O), RR'2P(O), R'3P(O)]](/img/structure/B6309855.png)
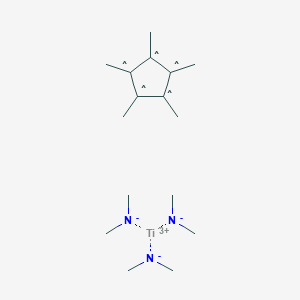
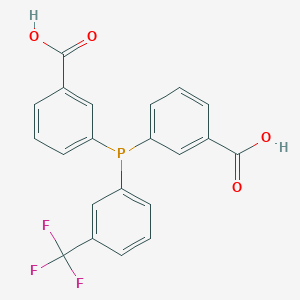
![1-(2,4,6-Trimethylphenyl)-3-[(1R,2R,3R,5S)-(-)-isopinocampheyl]imidazolium chloride, min. 95%](/img/structure/B6309885.png)

